1-(Benzyloxy)-4-chloro-2-iodonaphthalene

Catalog No.
S900194
CAS No.
1823183-76-1
M.F
C17H12ClIO
M. Wt
394.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Benzyloxy)-4-chloro-2-iodonaphthalene

CAS Number

1823183-76-1

Product Name

1-(Benzyloxy)-4-chloro-2-iodonaphthalene

IUPAC Name

4-chloro-2-iodo-1-phenylmethoxynaphthalene

Molecular Formula

C17H12ClIO

Molecular Weight

394.6 g/mol

InChI

InChI=1S/C17H12ClIO/c18-15-10-16(19)17(14-9-5-4-8-13(14)15)20-11-12-6-2-1-3-7-12/h1-10H,11H2

InChI Key

VMFZGZQKZCFJNA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=CC=CC=C32)Cl)I

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C3=CC=CC=C32)Cl)I

1-(Benzyloxy)-4-chloro-2-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives. It features a naphthalene backbone substituted with a benzyloxy group, a chlorine atom at the 4-position, and an iodine atom at the 2-position. This compound is characterized by its unique structural properties, which contribute to its reactivity and potential applications in various fields such as medicinal chemistry and material science.

The reactivity of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene can be attributed to the presence of halogen substituents (chlorine and iodine) on the aromatic system. These halogens can participate in nucleophilic substitution reactions, particularly in the presence of strong nucleophiles. For example, the compound can undergo:

  • Nucleophilic Aromatic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
  • Cross-Coupling Reactions: The iodine atom can facilitate coupling reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form new carbon-carbon bonds, a critical step in organic synthesis.

Several synthetic approaches have been reported for the preparation of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene:

  • Direct Halogenation: The compound can be synthesized through electrophilic aromatic substitution, where naphthalene is treated with chlorine and iodine in the presence of a suitable catalyst.
  • Functionalization of Naphthalene Derivatives: Starting from simpler naphthalene derivatives, sequential functionalization can introduce the benzyloxy group followed by halogenation.
  • One-Pot Reactions: Recent methodologies emphasize one-pot reactions that streamline the synthesis process while maintaining high yields and purity .

1-(Benzyloxy)-4-chloro-2-iodonaphthalene has potential applications in various fields:

  • Medicinal Chemistry: Its unique structure may serve as a lead compound for developing new pharmaceuticals, particularly in targeting diseases where halogenated compounds have shown efficacy.
  • Material Science: The compound could be utilized in the development of organic electronic materials due to its conjugated structure.
  • Organic Synthesis: It serves as an important intermediate in synthesizing more complex organic molecules through cross-coupling reactions.

Research into the interactions of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene with biological macromolecules is essential for understanding its potential therapeutic effects. Studies may include:

  • Binding Affinity Tests: Evaluating how well the compound binds to specific proteins or enzymes.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent biological effects.

Several compounds share structural similarities with 1-(Benzyloxy)-4-chloro-2-iodonaphthalene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-2-iodonaphthaleneNaphthalene with chlorine and iodineLacks benzyloxy group; used in similar reactions
1-Benzyloxy-4-bromo-naphthaleneNaphthalene with bromine instead of chlorineDifferent halogen affecting reactivity
1-(Benzyloxy)-2-bromonaphthaleneNaphthalene with bromine at position 2Positioning of bromine alters nucleophilicity
1-(Benzyloxy)-4-fluoronaphthaleneNaphthalene with fluorine at position 4Fluorine's electronegativity influences reactivity

These compounds highlight the uniqueness of 1-(Benzyloxy)-4-chloro-2-iodonaphthalene through variations in substituents and their positions on the naphthalene ring, which significantly influence their chemical behavior and potential applications.

XLogP3

5.9

Dates

Last modified: 08-16-2023

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